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carboxylate

Cat. No.: B122597 Get Quote

Introduction: The Significance of the Quinolone
Scaffold
Ethyl 4-hydroxyquinoline-3-carboxylate is a versatile heterocyclic compound that serves as

a crucial intermediate in the synthesis of a wide array of bioactive molecules.[1] Its core

structure, the 4-quinolone-3-carboxylic acid motif, is a privileged scaffold in medicinal

chemistry, forming the backbone of numerous antibacterial, anticancer, and anti-inflammatory

agents.[2][3] The biological activity of its derivatives is intimately linked to their precise three-

dimensional structure. Therefore, unambiguous structural confirmation and purity assessment

are non-negotiable prerequisites in any research or development pipeline utilizing this

compound.[4][5]

This guide outlines a systematic, multi-technique spectroscopic approach to fully characterize

Ethyl 4-hydroxyquinoline-3-carboxylate, ensuring the identity and integrity of the molecule

before its use in further synthetic or biological applications.

Molecular Structure
The compound, with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol

, possesses a fused bicyclic quinoline system.[1][6] Key features include the aromatic quinoline

core, a hydroxyl group at position 4, and an ethyl carboxylate substituent at position 3.

Caption: Logical workflow for comprehensive spectroscopic characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an

organic molecule. For Ethyl 4-hydroxyquinoline-3-carboxylate, both ¹H and ¹³C NMR are

indispensable.

Expert Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is

highly recommended. Its polarity effectively dissolves the compound, and more importantly, it

slows the chemical exchange of the N-H proton, allowing it to be observed as a distinct, often

broad, signal. In contrast, solvents like CDCl₃ may lead to signal broadening or complete

disappearance of the N-H proton signal.

¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their

chemical environment, and their proximity to other protons.

Expected Signals:

Aromatic Region (δ 7.0-9.0 ppm): Four protons on the benzene portion of the quinoline ring

will appear as multiplets or distinct doublets and triplets, depending on their coupling

patterns. The proton at position 5 is typically downfield due to deshielding effects.

Vinyl/Aromatic Proton (δ ~8.5-9.0 ppm): The proton at the C2 position is highly deshielded

and typically appears as a sharp singlet.

Amide Proton (N-H) (δ >10 ppm): The proton on the nitrogen atom of the quinolone ring is

expected to be significantly downfield and often appears as a broad singlet. Its presence is

strong evidence for the keto tautomer.

Ethyl Ester Group: This group gives rise to two characteristic signals: a quartet (CH₂) and a

triplet (CH₃), coupled to each other. The quartet will be further downfield (~δ 4.2 ppm) due to

its proximity to the ester oxygen.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and

provides information about their electronic environment.
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Expected Signals:

Carbonyl Carbons (δ 160-180 ppm): Two distinct signals are expected in the downfield

region: one for the ester carbonyl (~δ 165 ppm) and another for the C4-keto carbonyl (~δ

175 ppm).

Aromatic/Vinyl Carbons (δ 115-150 ppm): Signals corresponding to the eight carbons of the

quinoline ring system will be observed in this region.

Ethyl Ester Carbons: The CH₂ carbon will appear around δ 60 ppm, and the terminal CH₃

carbon will be upfield, around δ 14 ppm.

Table 1: Summary of Expected NMR Data (in DMSO-d₆)

Group Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

Ethyl CH₃ ~1.3 (t, 3H) ~14.5

Ethyl CH₂ ~4.2 (q, 2H) ~60.0

Aromatic C5-H to C8-H 7.2 - 8.2 (m, 4H) 118 - 140

Aromatic C2-H ~8.9 (s, 1H) ~145.0

N-H >12.0 (br s, 1H) -

Ester C=O - ~167.0

Keto C=O - ~177.0

Quaternary Carbons - Multiple signals

Note: These are approximate values based on typical data for this scaffold. Actual values may

vary slightly. [7][8][9]

Experimental Protocol: NMR Data Acquisition
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound.

Dissolution: Dissolve the sample in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
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Homogenization: Gently warm and vortex the sample to ensure complete dissolution.

Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. Standard

parameters for ¹H (16-32 scans) and ¹³C (1024-2048 scans) are typically sufficient.

Data Processing: Process the raw data (FID) using appropriate software, applying Fourier

transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the

residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expert Insight: For this molecule, the most diagnostic region is 1600-1800 cm⁻¹ and 3000-3400

cm⁻¹. The presence of two distinct C=O stretching bands is a key confirmation of the structure,

while a sharp, medium-intensity peak around 3300 cm⁻¹ for the N-H stretch (as opposed to a

very broad O-H band) provides compelling evidence for the dominance of the keto tautomer.

Table 2: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3300 N-H Stretch Amide (in quinolone)

~3050 C-H Stretch Aromatic

~2980 C-H Stretch Aliphatic (Ethyl)

~1720 C=O Stretch Ester Carbonyl

~1650 C=O Stretch Keto Carbonyl (Amide)

1600-1450 C=C/C=N Stretch Aromatic Ring

~1250 C-O Stretch Ester

Reference data suggests these characteristic peaks are key identifiers. [10]
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Experimental Protocol: Attenuated Total Reflectance
(ATR)-IR

Instrument Preparation: Record a background spectrum on the clean ATR crystal.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact

between the sample and the crystal.

Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a

resolution of 4 cm⁻¹.

Data Processing: The resulting spectrum is automatically ratioed against the background and

presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound and offers structural clues based on

its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique ideal for

this polar molecule, typically yielding the protonated molecular ion.

Expected Ions:

Molecular Formula: C₁₂H₁₁NO₃

Exact Mass: 217.0739 Da

[M+H]⁺: The most abundant ion observed in positive ion mode ESI, with an expected m/z of

218.0812. [11]* [M+Na]⁺: An adduct with sodium is also commonly observed, with an

expected m/z of 240.0631. [11] Expert Insight: High-resolution mass spectrometry (HRMS) is

the gold standard. Confirming the measured m/z to within 5 ppm of the calculated value for

C₁₂H₁₂NO₃⁺ (the protonated species) provides unequivocal confirmation of the molecular

formula, a critical piece of data for publication and patent filings.

Experimental Protocol: ESI-MS Analysis
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Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at

a low flow rate (e.g., 5-10 μL/min).

Ionization: Apply appropriate ESI source parameters (e.g., capillary voltage, gas flow,

temperature) to achieve stable ionization.

Mass Analysis: Acquire the mass spectrum in positive ion mode over a suitable m/z range

(e.g., 100-500 Da).

Data Analysis: Identify the m/z of the base peak and other significant ions, comparing them

to the calculated values for the expected species.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within the molecule's conjugated π-

system. The extended conjugation of the quinolone ring system results in strong absorption in

the UV region.

Expected Absorption: The spectrum is expected to show multiple absorption bands, with a

strong absorption maximum (λ_max) typically above 300 nm, characteristic of the quinolone

chromophore. [12]The exact position and intensity of these bands can be sensitive to the

solvent used (solvatochromism), reflecting changes in the interaction between the solvent and

the molecule's ground and excited states.

Experimental Protocol: UV-Vis Spectrum Acquisition
Solution Preparation: Prepare a dilute stock solution of the compound in a UV-grade solvent

(e.g., ethanol or methanol). Perform serial dilutions to obtain a final concentration that gives

an absorbance reading between 0.1 and 1.0.

Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the

spectrophotometer (baseline correction).
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Sample Measurement: Replace the blank with the sample solution and record the absorption

spectrum, typically from 200 to 500 nm.

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion
The structural characterization of Ethyl 4-
hydroxyquinoline-3-carboxylate is achieved
through a synergistic application of modern
spectroscopic techniques. NMR spectroscopy
defines the C-H framework and confirms the
dominant keto-tautomeric form. IR spectroscopy
provides rapid confirmation of key functional
groups, particularly the dual carbonyls and the
N-H bond. Mass spectrometry validates the
molecular formula with high precision, while UV-
Vis spectroscopy characterizes the electronic
properties of the conjugated system. When
combined, the data from these methods provide
an unambiguous, self-validating dossier on the
molecule's identity and purity, which is
fundamental for its application in drug discovery
and materials science. [1][3][7]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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